アミオダロン塩酸塩-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

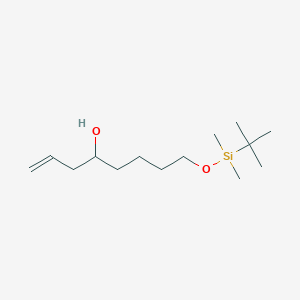

Amiodarone-d10 Hydrochloride, also known as Amiodarone-d10 Hydrochloride, is a useful research compound. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl and its molecular weight is 655.373646. The purity is usually 95%.

BenchChem offers high-quality Amiodarone-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amiodarone-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

心室性頻脈の治療

アミオダロンは、有意な構造的心疾患を持つ患者における生命を脅かす心室性頻脈の治療に有望な薬物です {svg_1}. それは内向きおよび外向き電流の両方を阻害し、心臓組織の興奮性と伝導性を抑制します {svg_2}.

イオンおよび細胞作用機序

アミオダロンは複雑な薬理学的プロファイルを持ち、複数の分子標的に作用します {svg_3}. それは、使用依存性および電圧依存性様式で、内向きナトリウムおよびカルシウム電流(INa、ICa)を阻害します {svg_4}. それはまた、薬物濃度の治療レベルで、電圧依存性およびリガンド依存性カリウムチャネル電流(IK、IK、Na、IK、ACh)を阻害します {svg_5}.

活動電位持続時間(APD)の延長

薬物の主要かつ一貫した長期的な効果は、最小限の周波数依存性を持つ、適度なAPDの延長です {svg_6}. この延長は、最も可能性が高い、IKおよびItoの電流密度の減少によるものです {svg_7}.

カリウムチャネル遺伝子発現の調節

慢性的なアミオダロンは、ラット心臓におけるKv1.5メッセンジャーリボ核酸(mRNA)のダウンレギュレーションを引き起こすことが示されており、薬物誘発性のカリウムチャネル遺伝子発現の調節を示唆しています {svg_8}.

トリヨードサイロニン(T3)作用の拮抗

アミオダロンおよびデスエチルアミオダロンは、細胞または細胞小器官レベルで心臓におけるトリヨードサイロニン(T3)作用を拮抗することができ、長期的なアミオダロン治療および甲状腺機能低下症の表現型類似性をもたらします {svg_9}.

ナノクリスタルによるバイオアベイラビリティの向上

非常に親油性のある薬物であるアミオダロン塩酸塩(AMH)の飽和溶解度、溶解プロファイル、経口バイオアベイラビリティは、アンチソルベント沈殿およびホモジナイゼーション技術の組み合わせによって、安定剤(プルロニックF-127)でコーティングされたAMHナノクリスタル(AMH-NCs)を開発することにより改善できます {svg_10}.

心房細動および心室性不整脈の治療: アミオダロン塩酸塩は、抗不整脈薬であり、多くの不整脈、特に心房細動または心室性不整脈の予防および治療において、有効性が証明されています {svg_11}.

作用機序

Target of Action

Amiodarone-d10 Hydrochloride primarily targets the ATP-sensitive potassium channel . This channel plays a crucial role in the repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

Amiodarone-d10 Hydrochloride is a class III anti-arrhythmic drug . It works by blocking the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, Amiodarone-d10 Hydrochloride increases the duration of the action potential as well as the effective refractory period for cardiac cells .

Biochemical Pathways

Amiodarone-d10 Hydrochloride affects multiple biochemical pathways. It inhibits both inward and outward currents . The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . Both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) are also inhibited at therapeutic levels of drug concentrations .

Pharmacokinetics

Amiodarone-d10 Hydrochloride exhibits complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The clearance of Amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg . Another study determined that the total body clearance of Amiodarone varies from 0.10 to 0.77 L/min after one intravenous dose .

Result of Action

The major and consistent long-term effect of Amiodarone-d10 Hydrochloride is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This prolongation is most likely due to a decrease in the current density of IK and Ito . Chronic Amiodarone was shown to cause a down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression .

Action Environment

The action of Amiodarone-d10 Hydrochloride can be influenced by environmental factors. Tissue accumulation of Amiodarone and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Amiodarone and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term Amiodarone treatment and hypothyroidism .

Safety and Hazards

生化学分析

Biochemical Properties

Amiodarone-d10 Hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels in cardiac cells. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the potassium channels responsible for repolarization of the heart muscle during the third phase of the cardiac action potential . Additionally, Amiodarone-d10 Hydrochloride interacts with sodium and calcium channels, as well as beta and alpha adrenergic receptors . These interactions result in the prolongation of the action potential duration and the effective refractory period for cardiac cells, thereby stabilizing cardiac rhythm.

Cellular Effects

Amiodarone-d10 Hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking potassium, sodium, and calcium channels, which affects the depolarization and repolarization phases of the cardiac action potential . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, long-term use of Amiodarone-d10 Hydrochloride has been associated with changes in thyroid hormone metabolism, leading to alterations in gene expression related to thyroid function . Furthermore, it can cause cellular toxicity, particularly in the liver and lungs, due to its accumulation in these tissues .

Molecular Mechanism

The molecular mechanism of action of Amiodarone-d10 Hydrochloride involves multiple pathways. Primarily, it blocks potassium currents, which prolongs the repolarization phase of the cardiac action potential . It also inhibits inward sodium and calcium currents in a use- and voltage-dependent manner, resulting in the suppression of excitability and conductivity of cardiac tissues . Additionally, Amiodarone-d10 Hydrochloride can modulate gene expression by down-regulating potassium-channel gene expression, such as Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts . This modulation leads to a decrease in the current density of potassium channels, further contributing to its antiarrhythmic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amiodarone-d10 Hydrochloride change over time. The compound has a long half-life, ranging from 25 to 100 days, which results in prolonged effects even after discontinuation . Its stability and degradation are influenced by storage conditions, with studies showing that it remains stable for up to 90 days when stored in amber glass bottles at room temperature . Long-term use of Amiodarone-d10 Hydrochloride can lead to tissue accumulation, particularly in the liver, lungs, and thyroid, causing chronic toxicity .

Dosage Effects in Animal Models

The effects of Amiodarone-d10 Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively manages arrhythmias without significant adverse effects . At higher doses, it can cause toxicity, including pulmonary fibrosis and liver damage . Studies have shown that the onset, peak, and duration of hypoglycemia are significantly increased when Amiodarone-d10 Hydrochloride is administered in combination with other drugs, indicating the need for careful dosage monitoring .

Metabolic Pathways

Amiodarone-d10 Hydrochloride is metabolized primarily in the liver, where it undergoes dealkylation to form its major metabolite, desethylamiodarone . This metabolite retains antiarrhythmic properties and contributes to the overall pharmacological effects of the compound. The metabolism of Amiodarone-d10 Hydrochloride can be influenced by other drugs, such as grapefruit juice, which inhibits its metabolism and leads to elevated drug levels . Additionally, chronic administration of Amiodarone-d10 Hydrochloride can modulate the expression of genes involved in potassium-channel regulation .

Transport and Distribution

Amiodarone-d10 Hydrochloride is highly protein-bound, with approximately 97% of the drug bound to plasma proteins . It has a large volume of distribution, indicating extensive tissue accumulation. The compound is transported within cells and tissues via passive diffusion and active transport mechanisms. It readily accumulates in tissues such as the liver, lungs, and thyroid, where it can exert its pharmacological and toxic effects . The distribution of Amiodarone-d10 Hydrochloride is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of Amiodarone-d10 Hydrochloride is primarily within the lysosomes and mitochondria of cells . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific compartments. Within the lysosomes, Amiodarone-d10 Hydrochloride can cause phospholipid accumulation, leading to cellular toxicity . In the mitochondria, it can disrupt mitochondrial function and energy production, contributing to its adverse effects on cellular metabolism .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Amiodarone-d10 Hydrochloride involves the conversion of Amiodarone-d10 to its hydrochloride salt form.", "Starting Materials": [ "Amiodarone-d10", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Amiodarone-d10 is dissolved in methanol.", "Hydrochloric acid is added to the solution to form Amiodarone-d10 Hydrochloride.", "The solution is then neutralized with sodium hydroxide.", "The resulting solid is filtered and washed with water.", "The product is dried and collected." ] } | |

CAS番号 |

1261393-77-4 |

分子式 |

C₂₅H₁₉D₁₀I₂NO₃·HCl |

分子量 |

655.373646 |

同義語 |

2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl Ketone-d10; 2-Butyl-3-[3,5-diiodo-4-(2-diethylaminoethoxy)benzoyl]benzofuran-d10; 2-Butyl-3-benzofuranyl p-[(2-diethylamino)ethoxy]-m,m-diiodophenyl keto |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)